molecular formula C15H10Cl2N2O2 B14270674 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione CAS No. 165663-10-5

1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione

Cat. No.: B14270674
CAS No.: 165663-10-5
M. Wt: 321.2 g/mol
InChI Key: OOCOGUZUPHKGOY-UHFFFAOYSA-N
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Description

1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione is a chemical compound known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. This compound is characterized by its pyrazolidine-3,5-dione core structure, which is substituted with two 4-chlorophenyl groups. The presence of these substituents imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione typically involves the following steps :

    Preparation of 1,2-Bis(4-chlorophenyl)hydrazine: This intermediate is synthesized by reacting p-chloroaniline with toluene under reflux conditions. The reaction mixture is then filtered, and the filtrate is concentrated to obtain the desired product.

    Cyclization Reaction: The 1,2-Bis(4-chlorophenyl)hydrazine is then subjected to a cyclization reaction with diethyl malonate in the presence of anhydrous ethanol. The reaction mixture is heated to 150°C and stirred for several hours to yield the final product, this compound.

Industrial Production Methods

the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of novel compounds with potential biological activities.

    Biology: Investigated for its effects on cellular processes and pathways.

    Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione involves the induction of apoptosis in cancer cells. This compound activates caspases-9 and -3, leading to early cellular apoptosis. The molecular targets and pathways involved include the activation of caspase-dependent apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione is unique due to its specific substitution pattern and its potent anticancer activity. The presence of 4-chlorophenyl groups enhances its biological activity and selectivity towards cancer cells .

Properties

CAS No.

165663-10-5

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19(18)13-7-3-11(17)4-8-13/h1-8H,9H2

InChI Key

OOCOGUZUPHKGOY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(N(C1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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